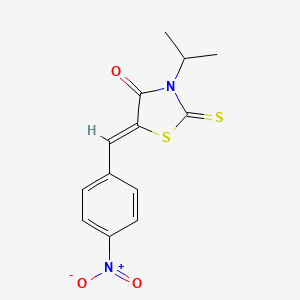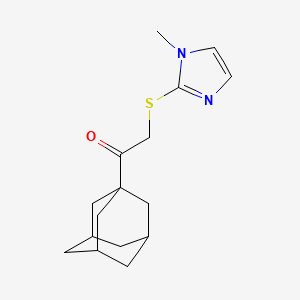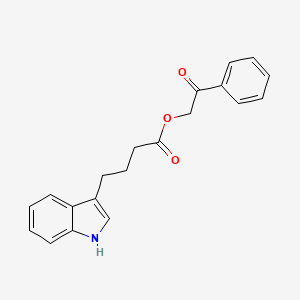![molecular formula C17H23NO4 B10886171 3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10886171.png)
3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamoyl group, and a trimethylcyclopentane carboxylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methoxyphenylboronic acid, carbamoyl chloride, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbamoyl group can produce amines .
Aplicaciones Científicas De Investigación
3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic receptors, while the carbamoyl group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and result in specific effects .
Comparación Con Compuestos Similares
Similar Compounds
3-[(2-Methoxyethyl)carbamoyl]phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
3-Methoxyphenylboronic acid: Contains a methoxyphenyl group but lacks the carbamoyl and trimethylcyclopentane groups.
Uniqueness
3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-[(2-methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2)11(9-10-17(16,3)15(20)21)14(19)18-12-7-5-6-8-13(12)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,19)(H,20,21) |
Clave InChI |
UHVXTHWPROQFCT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B10886091.png)
![(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10886098.png)
![1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886103.png)


![1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane](/img/structure/B10886115.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B10886122.png)


![Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10886141.png)
![ethyl (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B10886149.png)
![9-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10886154.png)
![3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B10886168.png)
![(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886170.png)
